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Compound of Interest

4-Chloro-3-
Compound Name:

isopropoxyphenylboronic acid

Cat. No.: B594789

For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1256346-35-6

This technical guide provides a comprehensive overview of 4-Chloro-3-
isopropoxyphenylboronic acid, a versatile building block in medicinal chemistry and organic
synthesis. Due to the limited availability of specific experimental data for this compound in
publicly accessible literature, this guide focuses on its fundamental properties, general
synthesis strategies, and potential applications based on the well-established roles of
substituted phenylboronic acids in drug discovery and development.

Core Compound Properties

4-Chloro-3-isopropoxyphenylboronic acid is a substituted arylboronic acid. The presence of
the boronic acid functional group makes it a key intermediate in various chemical reactions,
most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon
bonds.
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Property Value Source

CAS Number 1256346-35-6 [1][2]

Molecular Formula C9H12BCIO3 [3]

Molecular Weight 214.45 g/mol [3]
White to off-white crystalline

Appearance General knowledge
powder

Storage Store at -20°C [3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Chloro-3-
isopropoxyphenylboronic acid is not readily available in published literature, a general and
robust methodology for the preparation of substituted arylboronic acids can be outlined. The
most common approaches involve the reaction of an organometallic intermediate with a trialkyl
borate.

General Synthesis Workflow

The synthesis can be conceptually broken down into two main stages: the formation of an
organometallic reagent and the subsequent borylation reaction.

Borylation and Hydrolysis
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Click to download full resolution via product page

A generalized workflow for the synthesis of arylboronic acids.

Detailed Methodologies (General Protocols)
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The following are generalized experimental protocols that can be adapted for the synthesis of
4-Chloro-3-isopropoxyphenylboronic acid.

Protocol 1: Synthesis via Grignard Reagent

e Grignard Reagent Formation:

o To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,
and a magnetic stirrer, add magnesium turnings (1.2 equivalents) under an inert
atmosphere (e.g., argon or nitrogen).

o Add a small crystal of iodine to initiate the reaction.

o Dissolve the starting material, 1-bromo-4-chloro-2-isopropoxybenzene (1.0 equivalent), in
anhydrous tetrahydrofuran (THF).

o Add a small portion of the aryl bromide solution to the magnesium turnings. Once the
reaction initiates (indicated by heat evolution and disappearance of the iodine color), add
the remaining solution dropwise at a rate that maintains a gentle reflux.

o After the addition is complete, continue to stir the mixture at reflux for an additional 1-2
hours to ensure complete formation of the Grignard reagent.

e Borylation:

o Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

o Slowly add triisopropyl borate (1.5 equivalents) dropwise, ensuring the internal
temperature remains below -65 °C.

o After the addition is complete, allow the reaction mixture to warm slowly to room
temperature and stir overnight.

e Hydrolysis and Work-up:

o Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCI
(e.g., 2 M) until the solution is acidic.
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Stir the mixture vigorously for 30 minutes to hydrolyze the boronate ester.
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

The crude 4-Chloro-3-isopropoxyphenylboronic acid can be purified by recrystallization
from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis via Organolithium Reagent

e Lithiation:

[¢]

Dissolve the starting material, 1-bromo-4-chloro-2-isopropoxybenzene (1.0 equivalent), in
anhydrous THF in a flame-dried flask under an inert atmosphere.

Cool the solution to -78 °C.

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below
-70 °C.

Stir the reaction mixture at -78 °C for 1 hour.

e Borylation and Work-up:

o

Follow the borylation and hydrolysis steps as described in Protocol 1.

Applications in Drug Discovery and Development

Substituted phenylboronic acids are crucial building blocks in modern medicinal chemistry.

While specific biological data for 4-Chloro-3-isopropoxyphenylboronic acid is not available,

its structural features suggest potential applications in several areas of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b594789?utm_src=pdf-body
https://www.benchchem.com/product/b594789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The primary application of this compound is as a coupling partner in palladium-catalyzed
Suzuki-Miyaura reactions. This reaction is widely used to synthesize biaryl and heteroaryl-aryl

structures, which are common motifs in many approved drugs.

i i . . Aryl or Heteroaryl Halide
G Chloro-3-isopropoxyphenylboronic ama [(R—X, X =Br, | Cl, OTf))

-C Bond Formation

Biaryl Product

Click to download full resolution via product page

The Suzuki-Miyaura cross-coupling reaction.

Potential as Enzyme Inhibitors

The boronic acid moiety can act as a warhead that forms a reversible covalent bond with the
catalytic serine or threonine residues in the active site of certain enzymes. This property has
been exploited in the development of several FDA-approved drugs.
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Boronic acids as reversible covalent enzyme inhibitors.

Based on the known activities of other substituted phenylboronic acids, 4-Chloro-3-
isopropoxyphenylboronic acid could be investigated as a potential inhibitor of enzymes such
as:

o Proteasomes: The proteasome is a key target in cancer therapy. Boronic acid-containing
drugs like bortezomib are potent proteasome inhibitors.

e [(-Lactamases: These enzymes are responsible for bacterial resistance to B-lactam
antibiotics. Boronic acid derivatives have been developed as (-lactamase inhibitors to be
used in combination with antibiotics.

e Serine Proteases: This large family of enzymes is involved in various physiological
processes, and their dysregulation is implicated in many diseases.

Future Directions

The lack of specific biological data for 4-Chloro-3-isopropoxyphenylboronic acid highlights
an opportunity for further research. Key areas for future investigation include:
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o Synthesis Optimization: Development and publication of a detailed, optimized synthesis
protocol.

» Biological Screening: Evaluation of the compound's activity against a panel of relevant
biological targets, particularly enzymes known to be inhibited by boronic acids.

o Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to
understand the contribution of the chloro and isopropoxy substituents to biological activity
and selectivity.

o Application in Suzuki-Miyaura Coupling: Showcasing its utility in the synthesis of novel,
biologically active compounds.

In conclusion, while 4-Chloro-3-isopropoxyphenylboronic acid is commercially available as
a building block, its full potential in drug discovery and development remains to be explored.
This guide provides a foundational understanding of its properties and potential applications,
serving as a starting point for researchers interested in leveraging this compound in their
scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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